(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Diversity and Synthetic Approaches
The compound (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, due to its complex structure, plays a significant role in the synthesis of structurally diverse libraries through alkylation and ring closure reactions. For instance, Roman (2013) explored the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material for various alkylation and ring closure reactions to generate a wide range of compounds including dithiocarbamates, thioethers, and several ring-closed derivatives like pyrazolines and pyridines, showcasing the compound's versatility in synthesizing a structurally diverse library of compounds (Roman, 2013).
Antimicrobial Applications
The compound's derivatives have shown promising results as antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, displaying significant antimicrobial activity. This study highlights the potential of this compound derivatives as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Applications in Synthesis of Pyrazoline and Cyclopropanes
The compound also finds applications in the synthesis of pyrazoline and cyclopropane derivatives, which are of interest due to their potential biological activities. Cruz Cruz et al. (2009) demonstrated the addition of diazomethane and diazoethane to enantiopure compounds, yielding pyrazolines and cyclopropanes with high selectivity and yields, indicating the compound's utility in the synthesis of optically pure compounds (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).
Properties
IUPAC Name |
(E)-1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-13-17(14(2)19-18-13)26(23,24)21-9-4-8-20(10-11-21)16(22)7-6-15-5-3-12-25-15/h3,5-7,12H,4,8-11H2,1-2H3,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHBEFLBDRODIP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.